![molecular formula C9H7NO3S B1388000 6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸 CAS No. 273939-87-0](/img/structure/B1388000.png)

6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸

説明

2-(Benzo[d]thiazol-6-yloxy)acetic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Benzo[d]thiazol-6-yloxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]thiazol-6-yloxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ライフサイエンス研究

6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸: は、様々な生物活性を持つ化合物の合成において役割を果たすことから、ライフサイエンス研究で利用されています 。そのチアゾールコアは、抗酸化作用、鎮痛作用、抗炎症作用、抗菌作用などの可能性を持つ新規医薬品の開発において重要な成分です。

材料科学

材料科学において、この化合物は特定の特性を持つ新しい材料を創出するための構成要素として役立ちます。 除草剤の合成に使用され、チアゾール誘導体の構造的多様性を活用して構造活性相関(SAR)を調査し、除草活性向上した化合物を開発しています .

化学合成

6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸: は、特にベンゾチアゾール誘導体の生成における化学合成における重要な中間体です。これらの誘導体は、抗結核作用について研究されており、様々な合成経路が用いられており、M. tuberculosis に対する活性を向上させています。

クロマトグラフィー

この化合物は、その明確に定義された特性と安定性のために、クロマトグラフィーにおいて標準または参照化合物として使用されることがあります。 クロマトグラフィーシステムの校正と試験に役立ち、正確な分析結果を得ることができます .

分析研究

分析研究において、6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸は、NMR、HPLC、LC-MS、UPLCなどの分析方法の開発に関与しています。 様々な物質の検出と定量のためのプロトコルを確立するのに役立ちます .

抗菌薬開発

6-(ベンゾ[d]チアゾール-6-イルオキシ)酢酸に存在するチアゾール環は、抗菌薬によく見られるモチーフです。 研究者らは、この化合物を利用して、微生物感染症の治療に役立つ可能性のある新しい分子を合成しています .

神経保護剤

その生物活性により、この化合物は神経保護剤の合成における可能性についても研究されています。 神経変性疾患の治療法の開発に役立つ可能性があります .

抗腫瘍研究

最後に、この化合物の誘導体は、抗腫瘍活性と細胞毒性について研究されています。 これは、様々な癌の新しい治療法を見つけるという目標を掲げた、重要な関心の分野です .

作用機序

Target of Action

The primary target of “2-(Benzo[d]thiazol-6-yloxy)acetic acid” is the Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an enzyme that plays a crucial role in insulin signaling and is considered a potential target for the treatment of diabetes and obesity.

Mode of Action

The compound interacts with its target, PTP1B, by inhibiting its activity . This inhibition results in enhanced insulin signaling, which can help in the management of hyperglycemia.

Biochemical Pathways

The inhibition of PTP1B affects the insulin signaling pathway. Enhanced insulin signaling can lead to improved glucose uptake and metabolism, helping to regulate blood glucose levels .

Result of Action

The inhibition of PTP1B by “2-(Benzo[d]thiazol-6-yloxy)acetic acid” leads to enhanced insulin signaling . This can result in improved glucose uptake and metabolism, potentially offering therapeutic benefits in the management of diabetes.

生化学分析

Biochemical Properties

2-(Benzo[d]thiazol-6-yloxy)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The benzothiazole ring in its structure is known to engage in electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance.

Cellular Effects

The effects of 2-(Benzo[d]thiazol-6-yloxy)acetic acid on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors involved in oxidative stress responses, leading to changes in the expression of genes related to antioxidant defense . Additionally, 2-(Benzo[d]thiazol-6-yloxy)acetic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 2-(Benzo[d]thiazol-6-yloxy)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating cellular redox balance . Additionally, 2-(Benzo[d]thiazol-6-yloxy)acetic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(Benzo[d]thiazol-6-yloxy)acetic acid can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to 2-(Benzo[d]thiazol-6-yloxy)acetic acid has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(Benzo[d]thiazol-6-yloxy)acetic acid vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defense and reducing oxidative stress . At high doses, it can cause toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-(Benzo[d]thiazol-6-yloxy)acetic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. For instance, it has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting energy production and metabolic balance . Additionally, this compound can modulate the levels of key metabolites, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(Benzo[d]thiazol-6-yloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can influence its biochemical activity, as it can interact with different biomolecules in specific cellular environments .

Subcellular Localization

The subcellular localization of 2-(Benzo[d]thiazol-6-yloxy)acetic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Post-translational modifications and targeting signals play a role in directing 2-(Benzo[d]thiazol-6-yloxy)acetic acid to these compartments, thereby influencing its biochemical activity .

特性

IUPAC Name |

2-(1,3-benzothiazol-6-yloxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-9(12)4-13-6-1-2-7-8(3-6)14-5-10-7/h1-3,5H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMVSZZYKCRLHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OCC(=O)O)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653453 | |

| Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273939-87-0 | |

| Record name | [(1,3-Benzothiazol-6-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

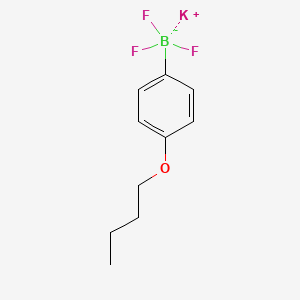

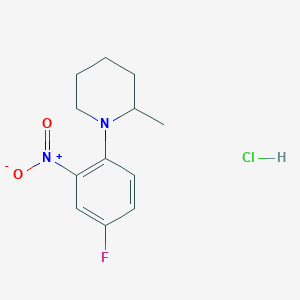

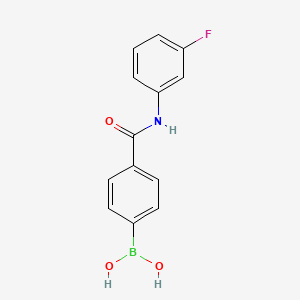

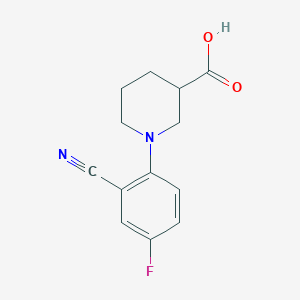

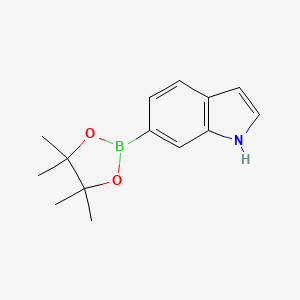

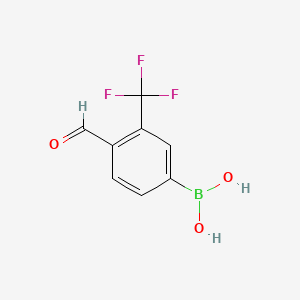

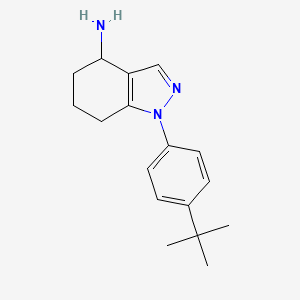

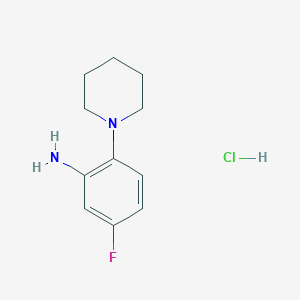

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1387926.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387936.png)